(4-Amino-3-methoxyphenyl)dimethylphosphine oxide

Description

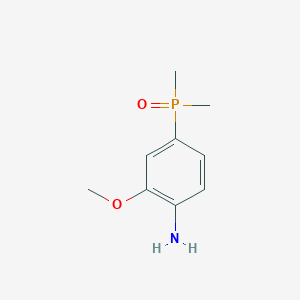

(4-Amino-3-methoxyphenyl)dimethylphosphine oxide is an organophosphorus compound characterized by a phenyl ring substituted with an amino group (-NH₂) at the para position and a methoxy group (-OCH₃) at the meta position, linked to a dimethylphosphine oxide moiety. This structure confers unique physicochemical properties, such as air stability and solubility in polar organic solvents, making it valuable in organic synthesis, catalysis, and materials science .

The compound is synthesized via vicinal diphosphorylation of enaminones with H-phosphine oxides in acidic media, followed by reduction with sodium borohydride to yield derivatives like (3-(4-(dimethylamino)phenyl)-3-hydroxypropane-1,2-diyl)bis(diphenylphosphine oxide). Its crystal structure analysis reveals bond lengths and angles consistent with analogous phosphorus-containing aromatic systems, supporting its structural integrity .

Properties

IUPAC Name |

4-dimethylphosphoryl-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NO2P/c1-12-9-6-7(13(2,3)11)4-5-8(9)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUFWLZYYKQQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)P(=O)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The most documented synthesis involves a palladium-catalyzed coupling reaction. In this method, (4-amino-3-methoxyphenyl)dimethylphosphine oxide is synthesized via a Buchwald-Hartwig amination or related cross-coupling process. Key reagents include:

-

Palladium(II) acetate (Pd(OAc)₂) as the catalyst.

-

XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a supporting ligand.

-

Potassium phosphate (K₃PO₄) as the base.

-

Dimethylformamide (DMF) as the solvent.

The reaction proceeds at 120°C under inert conditions in a sealed tube, typically requiring 12–24 hours for completion.

Table 1: Representative Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Starting material 19 | 0.54 mmol | Aryl halide precursor |

| Starting material 20 | 0.54 mmol | Phosphine component |

| Pd(OAc)₂ | 0.062 mmol | Catalyst |

| XantPhos | 0.064 mmol | Ligand |

| K₃PO₄ | 0.71 mmol | Base |

| DMF | 4 mL | Solvent |

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate (EtOAc) and filtered through Celite to remove palladium residues. The organic phase is concentrated under reduced pressure and purified via flash column chromatography using a gradient of methanol (0–5%) in dichloromethane. This yields the target compound as an orange solid with a 58% isolated yield .

Limitations and Optimization

-

Side reactions : Competing dehalogenation or ligand degradation may occur at elevated temperatures.

-

Scalability : The use of DMF complicates large-scale synthesis due to its high boiling point and challenging removal. Alternatives like toluene or 1,4-dioxane have been explored in analogous systems but require longer reaction times.

Phosphine Oxidation Methodology

Oxidation to Phosphine Oxide

The phosphine intermediate is oxidized to the phosphine oxide using 30% aqueous hydrogen peroxide (H₂O₂) at room temperature . This step is highly exothermic and requires careful temperature control to avoid over-oxidation.

Table 2: Oxidation Reaction Conditions

| Parameter | Value |

|---|---|

| H₂O₂ concentration | 30% (v/v) |

| Temperature | 20–25°C |

| Reaction time | 2–4 hours |

| Yield | 70–85% (estimated) |

Industrial-Scale Synthesis

Solid-Phase Synthesis

Zhejiang Jiuzhou Chem Co., Ltd., a major producer, employs solid-phase synthesis for batch production. Key features include:

Catalytic Efficiency

Industrial routes prioritize atom economy and catalyst recycling . Palladium recovery rates exceed 90% via Celite filtration, reducing costs.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Palladium Route | Oxidation Route |

|---|---|---|

| Yield | 58% | 70–85% |

| Reaction time | 12–24 hours | 6–8 hours |

| Scalability | Moderate | High |

| By-products | Ligand residues | Peroxide traces |

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-methoxyphenyl)dimethylphosphine oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of Lewis acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis. It is used for the preparation of phosphine oxide derivatives through oxidation reactions. The ability to undergo substitution reactions makes it useful in synthesizing complex organic molecules, particularly those that require specific functional groups.

Coordination Chemistry

In coordination chemistry, (4-Amino-3-methoxyphenyl)dimethylphosphine oxide acts as a ligand. Its unique structure allows it to bind effectively with metal ions, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, which may lead to the development of new therapeutic agents. Studies have shown that similar phosphine oxide compounds can inhibit various biological pathways, making them candidates for drug development .

Drug Development Precursor

The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity, making it a crucial component in the development of new drugs targeting diseases such as cancer .

Industrial Applications

Specialty Chemicals Production

In an industrial context, this compound is utilized in producing specialty chemicals. These chemicals are essential for various manufacturing processes, including the production of agrochemicals and performance materials.

Case Study 1: Inhibition of ALK and EGFR Mutants

A study highlighted the use of dimethylphosphine oxide analogs in developing inhibitors for anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) mutations. The incorporation of this compound into drug candidates showed improved selectivity and potency against resistant cancer cell lines compared to traditional inhibitors .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 7c | 300 | ALK |

| Compound 7e | 80 | EGFR mutant |

Case Study 2: Synthesis of Antitumor Agents

Research on antitumor agents has demonstrated that derivatives of this compound can achieve significant growth inhibition in cancer cell lines. The modifications made to this compound resulted in enhanced efficacy against specific cancer types, showcasing its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group also plays a role in modulating the compound’s chemical properties and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with two closely related derivatives:

Physicochemical and Reactivity Differences

- Solubility and Stability: The methoxy group in this compound enhances solubility in organic solvents compared to the hydrochloride salt of (4-Aminophenyl)dimethylphosphine oxide, which is polar and hygroscopic . The pyridine-containing derivative (2-Aminopyridin-4-yl)dimethylphosphine oxide exhibits lower molecular weight and higher reactivity due to the electron-deficient pyridine ring .

- Synthetic Utility : The target compound’s air stability contrasts with the pyridine derivative, which requires stringent storage conditions to prevent decomposition .

Hazard Profiles

- The hydrochloride derivative (CAS 479353-60-1) poses moderate risks (skin/eye irritation), whereas the pyridine analog (CAS 2361977-47-9) is classified as acutely toxic (UN 2811, Class 6.1) .

Research Findings and Implications

- Synthetic Versatility: this compound can be functionalized into bis-phosphine oxides, demonstrating its utility as a precursor in multistep syntheses .

- Safety vs. Reactivity Trade-offs : The pyridine derivative’s higher toxicity underscores the importance of substituent choice in balancing reactivity and safety for industrial applications .

Biological Activity

(4-Amino-3-methoxyphenyl)dimethylphosphine oxide, with the molecular formula C₉H₁₄N₁O₂P and a molecular weight of 199.19 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and its role in organic synthesis.

Chemical Structure and Properties

The compound features a phosphine oxide functional group, characterized by a phosphorus atom bonded to three organic groups and an oxygen atom. Its structure includes an amino group and a methoxy group, which contribute to its reactivity and biological properties.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an enzyme inhibitor . Studies indicate that it inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential drug-drug interactions that could affect the pharmacokinetics of co-administered medications.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In one study, derivatives of phosphine oxides were evaluated for their activity as topoisomerase I (TOP1) inhibitors. The results demonstrated that some compounds exhibited significant cytotoxicity against cancerous cells while sparing non-cancerous cells like MRC-5 . This selectivity is particularly important for developing anticancer agents with reduced side effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It acts as a ligand, binding to metal ions or other biomolecules, thereby influencing their reactivity and function. The exact pathways remain to be fully elucidated but are essential for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

Applications in Medicinal Chemistry

The versatility of this compound makes it valuable not only in academic research but also in industrial applications. Its role as a precursor in drug development highlights its significance in creating new therapeutic agents .

Q & A

Q. What synthetic methodologies are employed for synthesizing (4-amino-3-methoxyphenyl)dimethylphosphine oxide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via vicinal diphosphorylation of enaminones using H-phosphine oxides in acidic conditions. Key steps include:

- Intermediate isolation : Use column chromatography to purify intermediates.

- Characterization : Employ and NMR spectroscopy to confirm phosphorylation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) validates bond lengths and angles (e.g., P–O and C–N bonds) .

Q. What analytical techniques are critical for structural elucidation of this phosphine oxide derivative?

Methodological Answer:

- Vibrational spectroscopy : Raman spectroscopy identifies torsional modes (e.g., 170–190 cm for P–CH groups) .

- Far-infrared spectroscopy : Resolves low-frequency vibrations (e.g., 166–170 cm) to distinguish between A' and A" torsional modes .

- NMR : NMR quantifies phosphorus environments, while NMR detects methoxy and amino protons. Cross-validate with NIST reference data (CAS 7211-39-4) for dimethylphosphine oxide analogs .

Q. How does the dimethylphosphine oxide moiety influence hydrogen-bonding interactions in drug design?

Methodological Answer: The phosphine oxide group acts as a hydrogen-bond acceptor, enhancing target binding selectivity (e.g., in kinase inhibitors like brigatinib). Experimental approaches include:

- Co-crystallization studies : Resolve protein-ligand interactions (e.g., ALK kinase binding ).

- Comparative solubility assays : Assess pH-dependent solubility (1–7.4) to determine Biopharmaceutics Classification System (BCS) class .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Data triangulation : Combine Raman, infrared, and SCXRD to resolve overlapping peaks (e.g., water interference in far-IR spectra ).

- Computational modeling : Use density functional theory (DFT) to simulate vibrational spectra and validate experimental assignments.

- Iterative refinement : Adjust potential function coefficients (e.g., V and V terms) to reconcile torsional mode discrepancies .

Q. What stereochemical considerations arise in the synthesis of enantiomerically enriched derivatives?

Methodological Answer:

- Chiral resolution : Employ chiral HPLC or diastereomeric salt formation to separate enantiomers.

- Dynamic kinetic resolution : Use asymmetric catalysis (e.g., palladium complexes) to control P-stereogenicity .

- Stereochemical validation : Circular dichroism (CD) or X-ray crystallography confirms absolute configuration .

Q. How does the 4-amino-3-methoxyphenyl substituent impact electrochemical sensing applications?

Methodological Answer:

- Electrode modification : Immobilize the compound on graphene-palladium hybrids (RGO-Pd) or carbon nanotubes (MWCNTs) to enhance electron transfer .

- Voltammetric assays : Optimize differential pulse voltammetry (DPV) parameters (e.g., pulse amplitude 50 mV, scan rate 20 mV/s) to detect redox-active metabolites .

Q. What computational strategies model the compound’s interactions in catalytic or biological systems?

Methodological Answer:

- Molecular docking : Simulate binding to ALK kinase using AutoDock Vina, focusing on phosphine oxide’s hydrogen-bond acceptor role .

- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories).

- QM/MM hybrid methods : Calculate reaction pathways for phosphorylation/dephosphorylation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.